Fluvoxketone
Fluvoxketone
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
5-Methoxy-4-Trifluoromethyl Valerophenone is trifluoromethyl-substituted aryl ketone compound useful as an intermediate in the synthesis of Fluvoxamine.
5-Methoxy-4-Trifluoromethyl Valerophenone is trifluoromethyl-substituted aryl ketone compound useful as an intermediate in the synthesis of Fluvoxamine.
Brand Name:
Vulcanchem
CAS No.:
61718-80-7
VCID:
VC21351810
InChI:
InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3
SMILES:
COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Molecular Formula:
C13H15F3O2
Molecular Weight:
260.25 g/mol
Fluvoxketone
CAS No.: 61718-80-7
Cat. No.: VC21351810
Molecular Formula: C13H15F3O2
Molecular Weight: 260.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. 5-Methoxy-4-Trifluoromethyl Valerophenone is trifluoromethyl-substituted aryl ketone compound useful as an intermediate in the synthesis of Fluvoxamine. |
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CAS No. | 61718-80-7 |
Molecular Formula | C13H15F3O2 |
Molecular Weight | 260.25 g/mol |
IUPAC Name | 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one |
Standard InChI | InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Standard InChI Key | VYKSRLDHXQURKA-UHFFFAOYSA-N |
SMILES | COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Appearance | White Solid |
Melting Point | 50-52˚C |
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